tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

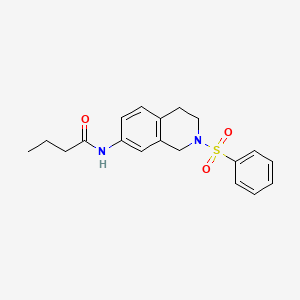

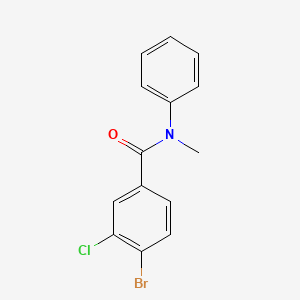

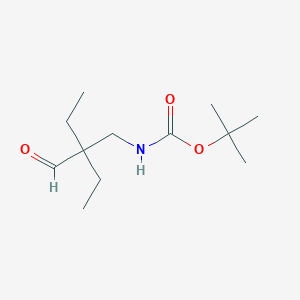

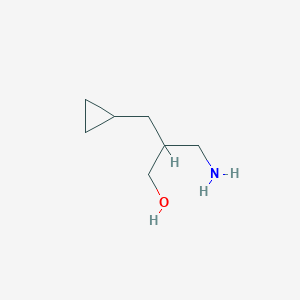

“tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis of Spirocyclopropanated Analogues of Insecticides

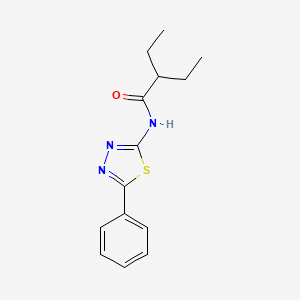

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These compounds, developed through a series of simple steps, demonstrate the versatility of tert-Butyl carbamate derivatives in creating structurally complex and biologically significant compounds (Farina Brackmann et al., 2005).

Photoredox-Catalyzed Amination

tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, developed in a laboratory, was used in a photoredox-catalyzed amination process. This innovative procedure enables the assembly of a range of 3-aminochromones under mild conditions, showcasing the broad applicability of tert-Butyl carbamate derivatives in photocatalyzed synthesis (Zhi-Wei Wang et al., 2022).

Metalation and Alkylation Studies

The metalation and alkylation reactions of tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes were explored, highlighting their potential in the preparation of α-functionalized α-amino silanes. This research underscores the reactivity and utility of tert-Butyl carbamate derivatives in organic synthesis (S. Sieburth et al., 1996).

Evaluation in Medicinal Chemistry

The incorporation of the tert-Butyl group into bioactive compounds is a common practice in medicinal chemistry. Research into the physicochemical properties, efficacies, and activities of tert-Butyl and its alternatives highlights its significance and the considerations needed when incorporating it into therapeutic agents (Matthias V. Westphal et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-Butyl carbamate, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology demonstrates the importance of tert-Butyl carbamate derivatives in facilitating enantioselective chemical transformations (J. Ellman et al., 2002).

Mecanismo De Acción

The mechanism of action of “tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate” is not clear as it is primarily used for research purposes.

Propiedades

IUPAC Name |

tert-butyl N-(2-ethyl-2-formylbutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-6-12(7-2,9-14)8-13-10(15)16-11(3,4)5/h9H,6-8H2,1-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPCDNRLVKBDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)

![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2544427.png)